
lithium;ethenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;ethenamine, also known as lithium ethylamine, is an organic compound that combines lithium with ethenamine. This compound is of significant interest in various fields of chemistry due to its unique properties and potential applications. Lithium, a highly reactive alkali metal, and ethenamine, an organic compound with an amine group, together form a compound that exhibits interesting chemical behaviors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium;ethenamine can be synthesized through several methods. One common method involves the reaction of lithium with ethenamine under controlled conditions. The reaction typically requires an inert atmosphere to prevent oxidation and moisture interference. The reaction can be represented as: [ \text{Li} + \text{CH}_2=\text{CHNH}_2 \rightarrow \text{LiCH}_2=\text{CHNH}_2 ]
Industrial Production Methods
Industrial production of this compound often involves the use of lithium metal and ethenamine in large-scale reactors. The process requires stringent control of temperature and pressure to ensure high yield and purity. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) to facilitate the reaction and stabilize the product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;ethenamine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: The compound can participate in substitution reactions where the lithium atom is replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Produces lithium oxide and other oxidized derivatives.
Reduction: Results in simpler amines and lithium hydride.
Substitution: Forms various substituted amine compounds depending on the reagents used.
Applications De Recherche Scientifique
Lithium;ethenamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: Utilized in the production of advanced materials and as a component in lithium-ion batteries.
Mécanisme D'action
The mechanism of action of lithium;ethenamine involves its interaction with various molecular targets and pathways. In biological systems, it is believed to modulate neurotransmitter activity and influence second messenger systems. This compound can inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatases, which play roles in cellular signaling and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylamine (Ethanamine): Similar in structure but lacks the lithium component.
Methylamine: Another simple amine with similar reactivity but different applications.
Propylamine: A longer-chain amine with comparable chemical properties.
Uniqueness
Lithium;ethenamine is unique due to the presence of lithium, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
827022-91-3 |
|---|---|
Formule moléculaire |
C2H4LiN |
Poids moléculaire |
49.0 g/mol |
Nom IUPAC |
lithium;ethenamine |
InChI |
InChI=1S/C2H4N.Li/c1-2-3;/h1-2H,3H2;/q-1;+1 |
Clé InChI |
ZGBPFOSCSMIEOV-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH-]=CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane](/img/structure/B14219907.png)
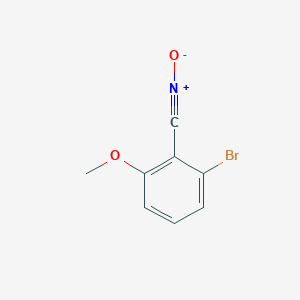
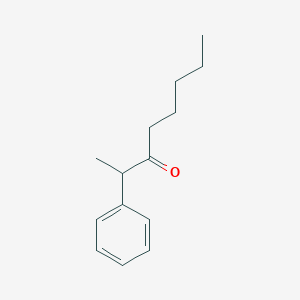
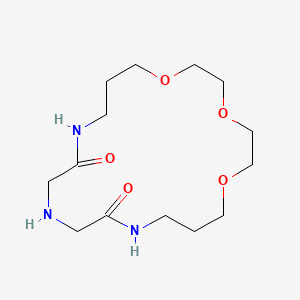
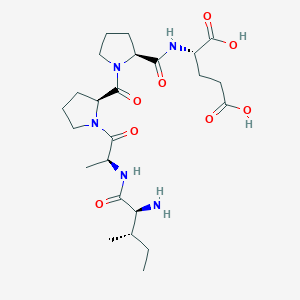
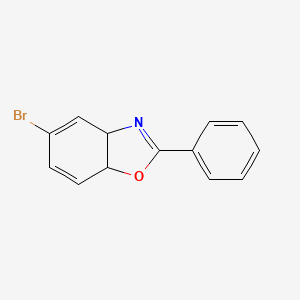

![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)
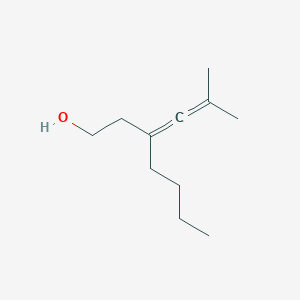
![(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate](/img/structure/B14219983.png)
![Propan-2-yl [4-(dimethylamino)phenyl]carbamate](/img/structure/B14219986.png)
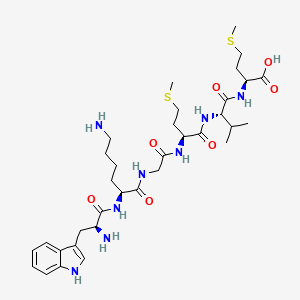
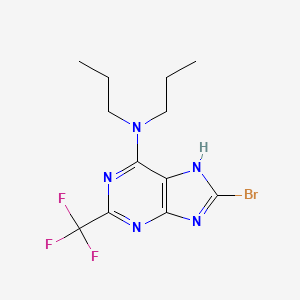
![2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14220002.png)
